molecular formula C15H15NO3 B2607600 (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone CAS No. 71969-32-9

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2607600
CAS No.: 71969-32-9
M. Wt: 257.289
InChI Key: WTRVUYRIQZHZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone (CAS 71969-32-9) is a high-purity chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound features a methanone core linked to an aminophenyl and a dimethoxyphenyl ring, a structure found in molecules with significant research potential. Compounds with similar chalcone and aromatic amine scaffolds are investigated in neuroscience, particularly for neurodegenerative diseases. Research on analogous structures has shown potential as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzyme targets in Alzheimer's disease therapy . Furthermore, the aminophenyl moiety is a common pharmacophore in tubulin inhibition studies, suggesting potential applications in anticancer research for disrupting cell division . The methoxy and amine substituents make this molecule a valuable intermediate for further chemical synthesis and exploration of structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

(4-aminophenyl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRVUYRIQZHZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone typically involves the reaction of 4-aminobenzophenone with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone linkage. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl and dimethoxyphenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Modifications to the phenyl rings significantly alter physicochemical and biological properties:

Compound Substituents Key Findings Reference
(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone (207) 3,4-dimethoxy; 4-methoxy Precursor for demethylation to antioxidant derivatives; moderate antioxidant activity .
(3,4-Dihydroxyphenyl)(4-hydroxyphenyl)methanone (210) 3,4-dihydroxy; 4-hydroxy Enhanced radical scavenging (ABTS, DPPH assays) due to phenolic hydroxyl groups .
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone 3,4-dimethoxy; 4-chloro Halogenation improves lipophilicity and target binding in kinase inhibitors .
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime (6a) 3,4-dimethoxy; 4-fluoro Oxime formation increases stability; used in spirocyclic derivatives .

Key Insights :

  • Methoxy vs. Hydroxy Groups : Demethylation of methoxy to hydroxy (e.g., compound 207 → 210) enhances antioxidant capacity by 2–3 fold in ABTS/DPPH assays .
  • Halogenation : Electron-withdrawing groups (e.g., Cl, F) improve binding to hydrophobic kinase pockets .

Heterocyclic Derivatives

Incorporation of heterocycles modulates selectivity and potency:

Compound Heterocycle Biological Target Activity Yield Reference
(4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8b) Thiazole CDK9 inhibition Moderate selectivity (IC₅₀ ~50 nM) 14%
(4-Amino-2-(benzylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8e) Thiazole CDK9 inhibition Improved potency over 8b (IC₅₀ ~30 nM) 29%
(3,4-Dimethoxyphenyl)(3-(4-iodophenyl)pyrazol-1-yl)methanone (3m) Pyrazoline PI3Kγ inhibition IC₅₀ = 0.89 μM; high selectivity 30.7%
(3,4-Bis(3,4-dimethoxyphenyl)pyrrol-1-yl)(4-methoxyphenyl)methanone (1j) Pyrrole Antioxidant Moderate DPPH scavenging (EC₅₀ = 45 μM) 39.3%

Key Insights :

  • Thiazole Derivatives: Amino-thiazole substituents (e.g., 8b, 8e) enhance CDK9 inhibition by forming hydrogen bonds with the ATP-binding pocket .
  • Pyrazoline Derivatives : Bulky substituents (e.g., 4-iodophenyl in 3m) improve PI3Kγ selectivity due to steric complementarity .

Key Insights :

  • Low yields in thiazole synthesis (Method A) correlate with steric hindrance from bulky amines (e.g., 8m: 6% yield) .
  • Demethylation and oxime formation are high-yielding, enabling scalable production of bioactive derivatives .

Biological Activity

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone is an organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone is C16_{16}H17_{17}N1_{1}O3_{3}, with a molecular weight of approximately 273.3 g/mol. The compound features an aromatic structure characterized by an amine group and two methoxy substituents on a phenyl ring, contributing to its chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections . The following table summarizes its antimicrobial efficacy:

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity . Studies utilizing the DPPH radical scavenging method revealed that it can effectively neutralize free radicals, indicating its potential as a protective agent against oxidative stress. Notably, its antioxidant activity was found to be comparable to that of well-known antioxidants like ascorbic acid .

Anticancer Properties

In addition to its antimicrobial and antioxidant activities, (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone has shown promise in anticancer research . In vitro tests against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines revealed that the compound exhibits cytotoxic effects, particularly against the U-87 cell line. The following table presents the cytotoxicity results:

Cell LineIC50_{50} (µM)
U-8712.5
MDA-MB-23125.0

These findings suggest that (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone could be a candidate for further development as an anticancer agent .

The biological activity of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone is believed to be linked to its ability to interact with specific biological targets. Molecular docking studies have indicated that the compound may bind to key enzymes involved in cancer progression and microbial resistance . This interaction could inhibit their activity, leading to reduced cell proliferation in cancer cells and enhanced antimicrobial effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone inhibited the growth of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 10 µg/mL.
  • Antioxidant Activity Assessment : In a comparative analysis using the DPPH method, the compound exhibited a scavenging ability of 70% at a concentration of 100 µg/mL, surpassing that of several other tested compounds.
  • Cytotoxicity Testing : In vitro assays on U-87 glioblastoma cells indicated a significant reduction in cell viability upon treatment with (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone at concentrations above 10 µM.

Q & A

What are the common synthetic routes for preparing (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone, and how do reaction conditions influence yield?

Basic:
The compound is typically synthesized via condensation reactions between aminophenyl precursors and dimethoxyphenyl ketones. A standard method involves reacting 4-aminophenyl derivatives with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact reaction efficiency.

Advanced:
Optimization strategies include using coupling reagents like EDCI/HOBt to enhance amide bond formation or microwave-assisted synthesis to reduce reaction time. For example, derivatives of this compound were synthesized via a multi-step route starting from 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, achieving yields of 12–24% depending on substituents and purification methods . Contradictions in yields (e.g., 12% vs. 24% for similar routes) may arise from differences in precursor purity, solvent drying, or column chromatography efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.